molecular formula C12H16N4 B13259141 1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine

1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine

Cat. No.: B13259141
M. Wt: 216.28 g/mol
InChI Key: SAPPRVJJYKZWNX-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a methylpyridine and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with propylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    1-(4-Methylpyridin-2-yl)thiourea: Shares the methylpyridine moiety but differs in the presence of a thiourea group.

    N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide: Contains a thiophene ring instead of a pyrazole ring.

    Ethyl 4-[(4-Methylpyridin-2-yl)amino]piperidine-1-carboxylate: Features a piperidine ring and a carboxylate group.

Uniqueness: 1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

1-(4-methylpyridin-2-yl)-5-propylpyrazol-4-amine

InChI

InChI=1S/C12H16N4/c1-3-4-11-10(13)8-15-16(11)12-7-9(2)5-6-14-12/h5-8H,3-4,13H2,1-2H3

InChI Key

SAPPRVJJYKZWNX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=NN1C2=NC=CC(=C2)C)N

Origin of Product

United States

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